1H-Benzotriazole, 5-(trifluoromethoxy)-

Description

BenchChem offers high-quality 1H-Benzotriazole, 5-(trifluoromethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzotriazole, 5-(trifluoromethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

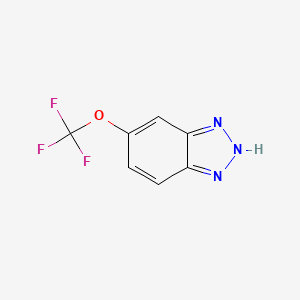

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethoxy)-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3O/c8-7(9,10)14-4-1-2-5-6(3-4)12-13-11-5/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKOEDPZYGOCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-Benzotriazole, 5-(trifluoromethoxy)-

This guide provides a comprehensive overview of the synthesis of 1H-Benzotriazole, 5-(trifluoromethoxy)-, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, provides a detailed experimental protocol, and discusses the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Significance of the Benzotriazole Scaffold

Benzotriazole and its derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their ability to interact with a wide array of biological targets.[1] The unique electronic properties and structural versatility of the benzotriazole ring system have led to its incorporation into a multitude of therapeutic agents, including those with antiviral, antifungal, anti-inflammatory, and anticancer activities.[2] The introduction of a trifluoromethoxy group at the 5-position can significantly enhance the lipophilicity and metabolic stability of the molecule, making 1H-Benzotriazole, 5-(trifluoromethoxy)- a highly sought-after building block in modern drug discovery.

The Core Synthetic Strategy: Diazotization of o-Phenylenediamines

The most direct and widely employed method for the synthesis of the benzotriazole ring system is the diazotization of an ortho-phenylenediamine derivative, followed by an intramolecular cyclization. This robust and efficient one-pot reaction has been a staple in organic synthesis for over a century and remains the preferred route for both laboratory-scale and industrial production.

Unraveling the Reaction Mechanism

The synthesis of 1H-Benzotriazole, 5-(trifluoromethoxy)- from its precursor, 4-(trifluoromethoxy)benzene-1,2-diamine, proceeds through a well-established reaction cascade:

-

In Situ Formation of Nitrous Acid: The reaction is initiated by the addition of sodium nitrite to an acidic solution, typically glacial acetic acid, which generates nitrous acid (HNO₂) in situ.[1]

-

Diazotization: One of the amino groups of the 4-(trifluoromethoxy)benzene-1,2-diamine attacks the nitrous acid, leading to the formation of a key diazonium salt intermediate.[3]

-

Intramolecular Cyclization: The proximate second amino group then acts as a nucleophile, attacking the diazonium group in an intramolecular fashion. This ring-closing step is the hallmark of benzotriazole synthesis.

-

Deprotonation: The final step involves the loss of a proton to yield the stable, aromatic 1H-Benzotriazole, 5-(trifluoromethoxy)-.

The following diagram illustrates this elegant and efficient chemical transformation:

Caption: Reaction mechanism for the synthesis of 1H-Benzotriazole, 5-(trifluoromethoxy)-.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of 1H-Benzotriazole, 5-(trifluoromethoxy)-. The causality behind each experimental choice is explained to ensure a thorough understanding of the process.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-(trifluoromethoxy)benzene-1,2-diamine | C₇H₇F₃N₂O | 192.14 | ≥98% | Commercially Available |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ACS Grade | Standard Supplier |

| Sodium Nitrite | NaNO₂ | 69.00 | ACS Grade | Standard Supplier |

| Deionized Water | H₂O | 18.02 | High Purity | In-house |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Standard Supplier |

| Hexane | C₆H₁₄ | 86.18 | ACS Grade | Standard Supplier |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | ACS Grade | Standard Supplier |

Detailed Synthesis Procedure

The following workflow diagram outlines the key steps of the synthesis:

Caption: Experimental workflow for the synthesis of 1H-Benzotriazole, 5-(trifluoromethoxy)-.

Step 1: Preparation of the Reaction Mixture

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g (52.0 mmol) of 4-(trifluoromethoxy)benzene-1,2-diamine in 60 mL of glacial acetic acid and 20 mL of deionized water. Gentle warming may be applied to facilitate complete dissolution.

-

Expert Insight: The use of glacial acetic acid as a solvent and a catalyst is crucial. It provides the acidic medium necessary for the in situ generation of nitrous acid and facilitates the subsequent cyclization. The addition of water helps to control the viscosity of the reaction mixture.

Step 2: Diazotization

Cool the resulting solution to 0-5 °C in an ice-water bath with vigorous stirring. In a separate beaker, prepare a solution of 3.9 g (56.5 mmol) of sodium nitrite in 15 mL of deionized water and cool it in an ice bath. Add the cold sodium nitrite solution dropwise to the stirred solution of the diamine over a period of 20-30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

Trustworthiness: Maintaining a low temperature is critical for the stability of the diazonium salt intermediate.[3] Exceeding this temperature can lead to decomposition and the formation of undesired byproducts, significantly reducing the yield and purity of the final product.

Step 3: Reaction and Precipitation

After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 1 hour. A precipitate will gradually form. Subsequently, allow the reaction mixture to slowly warm to room temperature and stir for another 2 hours.

-

Authoritative Grounding: The initial stirring at low temperature ensures the complete formation of the diazonium salt, while the subsequent warming to room temperature promotes the intramolecular cyclization to the desired benzotriazole.[4]

Step 4: Isolation of the Crude Product

Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acetic acid and inorganic salts.

Step 5: Purification by Recrystallization

The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol-water or ethyl acetate-hexane mixture. Dissolve the crude solid in a minimum amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Expert Insight: The choice of recrystallization solvent is critical for obtaining a high-purity product. A solvent system in which the product is highly soluble at elevated temperatures and sparingly soluble at low temperatures is ideal.

Step 6: Drying and Characterization

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C to a constant weight. The final product should be a white to off-white crystalline solid.

Characterization and Data

The structure and purity of the synthesized 1H-Benzotriazole, 5-(trifluoromethoxy)- should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| Melting Point | A sharp melting point is indicative of high purity. |

| ¹H NMR | The spectrum should show characteristic aromatic proton signals consistent with the 5-substituted benzotriazole structure. |

| ¹³C NMR | The spectrum will display the expected number of carbon signals, including the carbon of the trifluoromethoxy group. |

| ¹⁹F NMR | A singlet corresponding to the -OCF₃ group should be observed. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of C₇H₄F₃N₃O should be present. |

Safety Considerations

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Diazonium salts can be unstable and potentially explosive in a dry state. Therefore, it is crucial to keep the reaction mixture cold and not to isolate the diazonium salt intermediate.

-

Sodium nitrite is a strong oxidizing agent and should be handled with care.

Conclusion

The synthesis of 1H-Benzotriazole, 5-(trifluoromethoxy)- via the diazotization of 4-(trifluoromethoxy)benzene-1,2-diamine is a reliable and efficient method. By carefully controlling the reaction parameters, particularly the temperature, a high yield of the pure product can be obtained. This in-depth guide provides the necessary theoretical background and practical steps for researchers to successfully synthesize this valuable building block for their drug discovery and development endeavors.

References

-

Damschroder, R. E., & Peterson, W. D. (1940). 1,2,3-Benzotriazole. Organic Syntheses, 20, 16. [Link]

- Khabnadideh, S., Rezaei, Z., Pakshir, K., et al. (2012). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Research in Pharmaceutical Sciences, 7(2), 65–72.

-

IJARIIE. (2024). A Review on: Synthesis of Benzotriazole. [Link]

-

Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. [Link]

- Pappuru, S., Chakraborty, D., & Ramkumar, V. (2017). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes and their Application for the Synthesis of Hyperbranched Polyglycerols by Ring-Opening Polymerisation of Glycidol. Dalton Transactions, 46(32), 10664–10679.

- Prakash, G. K. S., & Yudin, A. K. (2014). Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation).

-

Avhad, D., Asnani, A., Mohurle, S., Kumar, P., Bais, A., & Tale, R. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 13(2), 133-142. [Link]

-

ResearchGate. (2017). Synthesis of the Novel 3-Benzotriazole-5-yl difluoromethyl-5-trifluoromethyl benzotriazole Nucleosides. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

Sources

Physical and chemical properties of 1H-Benzotriazole, 5-(trifluoromethoxy)-

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzotriazole Scaffold and the Influence of Fluorine

The benzotriazole moiety is a prominent heterocyclic scaffold in medicinal chemistry and materials science, valued for its unique chemical properties and diverse biological activities.[1] As a fused bicyclic system, it serves as a versatile building block in the design of novel therapeutic agents and functional materials.[2][3] The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF3), can dramatically modulate the physicochemical and pharmacological properties of the parent molecule. The high electronegativity and lipophilicity of the trifluoromethoxy group can enhance metabolic stability, improve membrane permeability, and alter binding affinities, making it a valuable functional group in drug design.[1] This guide provides a comprehensive overview of the physical and chemical properties of 1H-Benzotriazole, 5-(trifluoromethoxy)-, a molecule of significant interest for researchers in drug discovery and development.

Nomenclature and Structural Elucidation

Systematic Name: 1H-Benzotriazole, 5-(trifluoromethoxy)-

Synonyms: 5-(Trifluoromethoxy)-1H-benzo[d][4][5][6]triazole

CAS Number: 157590-69-7

Molecular Formula: C7H4F3N3O

Molecular Weight: 203.12 g/mol

The structure of 1H-Benzotriazole, 5-(trifluoromethoxy)- consists of a benzene ring fused to a 1,2,3-triazole ring, with a trifluoromethoxy group substituted at the 5-position of the benzotriazole core.

Caption: Chemical structure of 1H-Benzotriazole, 5-(trifluoromethoxy)-.

Physical and Chemical Properties

Direct experimental data for 1H-Benzotriazole, 5-(trifluoromethoxy)- is limited. However, its properties can be inferred from the well-characterized parent compound, 1H-Benzotriazole, and the analogous 5-(trifluoromethyl)-1H-benzotriazole. The strong electron-withdrawing nature of the trifluoromethoxy group is expected to significantly influence the molecule's properties.

| Property | Predicted/Inferred Value | Comments |

| Appearance | White to off-white solid | Based on the appearance of similar benzotriazole derivatives.[7] |

| Melting Point | > 100 °C | The parent 1H-Benzotriazole has a melting point of 98-100 °C. The trifluoromethoxy group is expected to increase the melting point due to increased molecular weight and potential for dipole-dipole interactions. |

| Boiling Point | > 350 °C | The parent 1H-Benzotriazole has a high boiling point of 350 °C. The trifluoromethoxy derivative is expected to have a similar or higher boiling point.[7] |

| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, methanol, acetone) | The trifluoromethoxy group will decrease water solubility compared to the parent benzotriazole due to its hydrophobic nature.[8] |

| pKa | Lower than 1H-Benzotriazole (pKa ≈ 8.2) | The electron-withdrawing trifluoromethoxy group will increase the acidity of the N-H proton, resulting in a lower pKa. |

| LogP | Higher than 1H-Benzotriazole (LogP ≈ 1.23) | The lipophilic trifluoromethoxy group will increase the octanol-water partition coefficient. |

Spectroscopic Characterization (Anticipated)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-8.5 ppm. The N-H proton will be a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group will be significantly deshielded. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretch (around 3200-3400 cm⁻¹), C-H aromatic stretches (around 3000-3100 cm⁻¹), C=C aromatic stretches (around 1450-1600 cm⁻¹), and strong C-F (around 1000-1300 cm⁻¹) and C-O stretches.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (203.12 g/mol ). Fragmentation patterns would likely involve the loss of the trifluoromethoxy group and cleavage of the triazole ring.

Synthesis and Reactivity

A plausible synthetic route to 1H-Benzotriazole, 5-(trifluoromethoxy)- would involve the diazotization of a corresponding substituted o-phenylenediamine.[9]

Caption: A plausible synthetic scheme for 1H-Benzotriazole, 5-(trifluoromethoxy)-.

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 4-(trifluoromethoxy)-1,2-diaminobenzene in a suitable acidic aqueous solution (e.g., dilute hydrochloric acid).

-

Cooling: Cool the solution to 0-5 °C in an ice bath with stirring.

-

Diazotization: Slowly add a solution of sodium nitrite (NaNO2) in water to the cooled solution, maintaining the temperature below 5 °C.

-

Cyclization: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time to ensure complete diazotization and subsequent intramolecular cyclization.

-

Isolation: The product may precipitate out of the solution. If so, it can be collected by filtration. Alternatively, the product can be extracted into an organic solvent.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Reactivity:

The trifluoromethoxy group is a strong electron-withdrawing group, which will deactivate the benzene ring towards electrophilic aromatic substitution. The triazole ring can undergo N-alkylation and N-acylation reactions. The benzotriazole system is generally stable to a wide range of reaction conditions.[7]

Safety and Handling

While a specific safety data sheet for 1H-Benzotriazole, 5-(trifluoromethoxy)- is not available, general precautions for handling benzotriazole derivatives and organofluorine compounds should be followed.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).[6][10]

-

Toxicity: Benzotriazoles can be harmful if swallowed or inhaled and may cause skin and eye irritation.[6] The toxicological properties of this specific compound have not been fully investigated.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Potential Applications in Research and Drug Development

The unique properties imparted by the trifluoromethoxy group make 1H-Benzotriazole, 5-(trifluoromethoxy)- an attractive scaffold for various applications:

-

Medicinal Chemistry: As a building block for the synthesis of novel drug candidates. The trifluoromethoxy group can improve metabolic stability and cell permeability. Benzotriazole derivatives have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][11][12]

-

Agrochemicals: The benzotriazole core is found in some fungicides. The trifluoromethoxy substituent could enhance the efficacy and spectrum of activity.

-

Materials Science: Benzotriazoles are used as corrosion inhibitors. The properties of this derivative could be explored for the development of new protective coatings and materials.

Conclusion

1H-Benzotriazole, 5-(trifluoromethoxy)- is a fluorinated heterocyclic compound with significant potential in drug discovery and materials science. While direct experimental data is currently sparse, its physical and chemical properties can be reasonably predicted based on the well-understood chemistry of the benzotriazole scaffold and the electronic effects of the trifluoromethoxy substituent. This guide provides a foundational understanding of this molecule, offering valuable insights for researchers looking to explore its synthesis and applications. Further experimental investigation is warranted to fully characterize this promising compound.

References

-

Ataman Kimya. (n.d.). 1H-BENZOTRIAZOLE. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-Benzotriazole, 98%. Retrieved from [Link]

-

GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]

-

IJARSCT. (n.d.). A Brief Review on Medicinal Uses and Applications of Benztriazole. Retrieved from [Link]

-

JOCPR. (n.d.). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Retrieved from [Link]

-

Lanxess. (n.d.). Methyl-1H-benzotriazole, sodium salt. Retrieved from [Link]

-

Minnesota Department of Health. (n.d.). 1H-Benzotriazole, Tolyltriazole, 5-methyl-1H-Benzotriazole and Groundwater. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Benzotriazole. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Benzotriazole, 4,5,6,7-tetrahydro-. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Benzotriazole-5-carboxylic acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Methyl-1H-benzotriazole. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Benzotriazole. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Benzotriazole. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Benzotriazole, 5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Benzotriazole, 5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from [Link]

-

ResearchGate. (2023). On the explosive properties of 1 H-benzotriazole and 1 H-1,2,3-triazole. Retrieved from [Link]

-

SciSpace. (n.d.). Benzotriazole in medicinal chemistry: An overview. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-(trifluoromethyl)-1H-1,2,3-benzotriazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SysKem Chemie GmbH. (2019). SAFETY DATA SHEET - SysKem TT 1000. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). Benzotriazole: An overview on its versatile biological behavior. PubMed Central. Retrieved from [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). UNDERSTANDING THE CHEMISTRY & PHARMACOLOGY OF BENZOTRIAZOLE IN PHARMACEUTICAL APPLICATIONS. Retrieved from [Link]

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. jocpr.com [jocpr.com]

- 4. 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole | C7H4F3N3 | CID 6409660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Benzotriazole(95-14-7) MS [m.chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 9. Page loading... [guidechem.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. ijarsct.co.in [ijarsct.co.in]

- 12. scispace.com [scispace.com]

An In-depth Technical Guide to the Structural Analysis of 1H-Benzotriazole, 5-(trifluoromethoxy)-

Introduction

1H-Benzotriazole and its derivatives are a cornerstone in pharmaceutical and materials science, recognized for their diverse biological activities and utility as versatile chemical scaffolds.[1][2] The introduction of a trifluoromethoxy (-OCF₃) group at the 5-position of the benzotriazole core significantly modulates its physicochemical properties, including lipophilicity, metabolic stability, and electron density, making 1H-Benzotriazole, 5-(trifluoromethoxy)- (a compound of interest in modern drug discovery. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity and interaction of the molecule with biological targets.[3] A thorough structural elucidation of this compound is paramount for its application in research and development.

This technical guide provides a comprehensive overview of the methodologies employed in the structural analysis of 1H-Benzotriazole, 5-(trifluoromethoxy)-, designed for researchers, scientists, and professionals in drug development. We will delve into the core analytical techniques, explaining the causality behind experimental choices and providing detailed protocols.

Molecular Structure and Physicochemical Properties

1H-Benzotriazole, 5-(trifluoromethoxy)- is a bicyclic aromatic compound. The core structure consists of a benzene ring fused to a 1,2,3-triazole ring. The trifluoromethoxy group is attached to the 5-position of the benzene ring. The molecule exists in tautomeric forms, with the proton on the triazole ring rapidly exchanging between nitrogen atoms.

Below is a table summarizing key physicochemical properties of the parent 1H-Benzotriazole for reference, as specific experimental data for the 5-(trifluoromethoxy)- derivative is not widely available. The properties of the substituted compound are expected to be influenced by the trifluoromethoxy group.

| Property | Value (for 1H-Benzotriazole) | Reference |

| Molecular Formula | C₆H₅N₃ | [4] |

| Molecular Weight | 119.12 g/mol | [4] |

| Melting Point | 98-100 °C | [4] |

| Boiling Point | 350 °C | [4] |

| pKa | 8.2 | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 1H-Benzotriazole, 5-(trifluoromethoxy)-, both ¹H and ¹³C NMR provide critical information about the molecular framework and the influence of the trifluoromethoxy substituent.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1H-Benzotriazole, 5-(trifluoromethoxy)- is expected to show signals corresponding to the aromatic protons and the N-H proton of the triazole ring. The trifluoromethoxy group, being electron-withdrawing, will deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted benzotriazole.

Predicted ¹H NMR Spectral Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~8.0-8.2 | d |

| H-6 | ~7.5-7.7 | dd |

| H-7 | ~7.8-8.0 | d |

| N-H | ~14.0-15.0 | br s |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Causality Behind Experimental Choices: The choice of a deuterated solvent is crucial. Solvents like DMSO-d₆ or CDCl₃ are commonly used. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the N-H proton signal to be clearly observed as a broad singlet. The chemical shifts of the aromatic protons are influenced by the electronic effects of the trifluoromethoxy group and the triazole ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The carbon attached to the trifluoromethoxy group and the carbons of the triazole ring will show characteristic chemical shifts. The strong electronegativity of the fluorine atoms in the -OCF₃ group will cause the attached carbon to appear at a lower field.

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-4 | ~110-115 |

| C-5 | ~145-150 (quartet due to C-F coupling) |

| C-6 | ~118-122 |

| C-7 | ~125-130 |

| C-3a | ~130-135 |

| C-7a | ~140-145 |

| -OCF₃ | ~120-125 (quartet due to ¹JCF) |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of 1H-Benzotriazole, 5-(trifluoromethoxy)- in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the acquired FID (Free Induction Decay) data by applying a Fourier transform, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electron Ionization (EI) Mass Spectrometry

In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule.

Predicted Mass Spectrometry Data:

The molecular ion of 1H-Benzotriazole, 5-(trifluoromethoxy)- is expected at m/z 203. The fragmentation is likely to involve the loss of neutral molecules or radicals from the molecular ion.

| m/z | Proposed Fragment | Possible Neutral Loss |

| 203 | [M]⁺• | - |

| 175 | [M - N₂]⁺• | N₂ |

| 147 | [M - N₂ - CO]⁺• | N₂, CO |

| 128 | [M - OCF₃]⁺ | •OCF₃ |

| 100 | [C₆H₄N]⁺ | N₂, •OCF₃ |

Causality Behind Fragmentation: The fragmentation of aromatic compounds often involves the loss of stable neutral molecules like N₂ from the triazole ring. The C-O bond of the trifluoromethoxy group can also cleave, leading to the loss of an •OCF₃ radical. Further fragmentation of the benzotriazole ring system can also occur. The presence of the trifluoromethoxy group can influence the stability of the fragment ions.

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Sources

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1H-Benzotriazole, 5-(trifluoromethoxy)-: A Technical Guide

Introduction

1H-Benzotriazole and its derivatives are a cornerstone in various fields, from corrosion inhibition to medicinal chemistry and materials science. The introduction of a trifluoromethoxy (-OCF₃) group at the 5-position of the benzotriazole scaffold imparts unique electronic properties, significantly influencing the molecule's reactivity, lipophilicity, and metabolic stability. These characteristics make 5-(trifluoromethoxy)-1H-benzotriazole a compound of high interest for researchers in drug development and advanced materials.

Molecular Structure and Predicted Spectroscopic Features

The structure of 1H-Benzotriazole, 5-(trifluoromethoxy)- is defined by a fused benzene and triazole ring system, with the trifluoromethoxy group substituting a hydrogen atom on the benzene ring. The presence of the highly electronegative fluorine atoms and the oxygen linker significantly influences the electron distribution within the aromatic system, which is reflected in its spectroscopic signatures.

Caption: Molecular structure of 1H-Benzotriazole, 5-(trifluoromethoxy)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1H-Benzotriazole, 5-(trifluoromethoxy)-, we can predict the ¹H, ¹³C, and ¹⁹F NMR spectra based on the analysis of related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the triazole ring. The trifluoromethoxy group will influence the chemical shifts of the aromatic protons through its electronic effects.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.8 - 8.0 | d | ~8.5 - 9.0 |

| H-6 | ~7.4 - 7.6 | dd | J ≈ 8.5 - 9.0, 2.0 - 2.5 |

| H-7 | ~7.9 - 8.1 | d | ~2.0 - 2.5 |

| N-H | ~14.0 - 16.0 | br s | - |

Rationale for Predictions:

-

The chemical shifts are predicted based on the known spectrum of 1H-Benzotriazole and accounting for the electron-withdrawing nature of the -OCF₃ group.

-

The broad signal for the N-H proton at a downfield chemical shift is characteristic of benzotriazoles and is due to proton exchange and hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon attached to the trifluoromethoxy group and the trifluoromethyl carbon will have distinct chemical shifts and may show coupling to fluorine.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |

| C-4 | ~110 - 115 | s |

| C-5 | ~145 - 150 | q (small J) |

| C-6 | ~118 - 122 | s |

| C-7 | ~125 - 130 | s |

| C-8 | ~130 - 135 | s |

| C-9 | ~140 - 145 | s |

| -OCF₃ | ~120 - 125 | q (large J) |

Rationale for Predictions:

-

The chemical shifts are estimated based on the parent benzotriazole and known substituent effects of the -OCF₃ group.

-

The carbon of the -OCF₃ group is expected to appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbon attached to this group (C-5) may also show a smaller quartet coupling.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethoxy group.

Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCF₃ | ~ -57 to -60 | s |

Rationale for Predictions:

-

The chemical shift is in the typical range for trifluoromethoxy groups attached to an aromatic ring.

-

A singlet is expected as all three fluorine atoms are chemically equivalent and there are no neighboring fluorine or hydrogen atoms to couple with.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1H-Benzotriazole, 5-(trifluoromethoxy)- is expected to show characteristic absorption bands for the N-H bond, aromatic C-H and C=C bonds, and the C-O-C and C-F bonds of the trifluoromethoxy group.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3000 - 3100 | Aromatic C-H stretch |

| 2500 - 3000 (broad) | N-H stretch (H-bonded) |

| 1600 - 1650 | C=C aromatic stretch |

| 1450 - 1500 | C=C aromatic stretch |

| 1250 - 1300 | C-O-C asymmetric stretch |

| 1100 - 1200 | C-F stretch |

| 1000 - 1100 | C-O-C symmetric stretch |

Rationale for Predictions:

-

The broad N-H stretch is a hallmark of the benzotriazole ring system due to strong intermolecular hydrogen bonding.

-

The strong absorptions in the 1100-1300 cm⁻¹ region will be characteristic of the trifluoromethoxy group, specifically the C-F and C-O-C stretching vibrations.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1H-Benzotriazole, 5-(trifluoromethoxy)-, the mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions.

Predicted Mass Spectrum Data

| m/z | Ion |

| 203 | [M]⁺ (Molecular ion) |

| 175 | [M - N₂]⁺ |

| 134 | [M - OCF₃]⁺ |

| 106 | [M - OCF₃ - N₂]⁺ |

| 69 | [CF₃]⁺ |

Rationale for Predictions:

-

The molecular ion peak at m/z 203 corresponds to the molecular weight of C₇H₄F₃N₃O.

-

A characteristic fragmentation of benzotriazoles is the loss of a neutral nitrogen molecule (N₂), leading to a fragment at m/z 175.

-

Cleavage of the C-O bond of the trifluoromethoxy group would result in a fragment at m/z 134.

-

The [CF₃]⁺ ion at m/z 69 is a common fragment for trifluoromethyl-containing compounds.

Caption: Predicted key fragmentation pathways in the mass spectrum.

Experimental Protocols

For researchers who wish to acquire spectroscopic data for 1H-Benzotriazole, 5-(trifluoromethoxy)-, the following are generalized, yet detailed, experimental protocols.

NMR Spectroscopy Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for benzotriazoles as it can help in observing the exchangeable N-H proton.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.

-

-

Instrument Setup (for a standard 400 MHz spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This is typically a quick experiment due to the 100% natural abundance of ¹⁹F.

-

IR Spectroscopy Acquisition (FTIR-ATR)

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry Acquisition (Electron Ionization - GC/MS or Direct Inlet)

-

Sample Preparation:

-

If using a direct inlet probe, place a small amount of the solid sample in a capillary tube.

-

If using GC/MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of ~1 mg/mL.

-

-

Instrument Setup (for a standard EI source):

-

Set the ionization energy to 70 eV.

-

Set the source temperature appropriately (e.g., 200-250 °C).

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and expected fragments.

-

The resulting mass spectrum will be a plot of relative intensity versus mass-to-charge ratio (m/z).

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 1H-Benzotriazole, 5-(trifluoromethoxy)-. By leveraging established spectroscopic principles and data from analogous compounds, researchers are equipped with a robust framework for the identification and characterization of this important molecule. The detailed experimental protocols further serve as a practical resource for obtaining high-quality data. As research into fluorinated benzotriazoles continues to expand, the information presented herein will be a valuable asset to scientists in the fields of drug discovery, materials science, and beyond.

References

An In-depth Technical Guide to the Solubility of 1H-Benzotriazole, 5-(trifluoromethoxy)-

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the solubility characteristics of 1H-Benzotriazole, 5-(trifluoromethoxy)-, a compound of interest in medicinal chemistry and materials science. This document details the theoretical considerations for its solubility, a robust experimental protocol for its determination, and the necessary safety precautions.

Introduction: The Significance of Solubility in Scientific Research

The solubility of a compound is a critical physicochemical property that governs its behavior in various applications, from drug delivery and formulation to materials science. For a molecule like 1H-Benzotriazole, 5-(trifluoromethoxy)-, understanding its solubility profile is paramount for its effective use. Benzotriazole derivatives are a class of compounds with a wide range of pharmacological activities, including antimicrobial and antiprotozoal effects.[1] The introduction of a trifluoromethoxy group can significantly alter the electronic and lipophilic properties of the parent molecule, thereby influencing its solubility and, consequently, its biological activity and formulation possibilities.

This guide will provide a theoretical framework for predicting the solubility of 1H-Benzotriazole, 5-(trifluoromethoxy)-, followed by a detailed experimental workflow for its empirical determination in various solvents.

Theoretical Considerations for Solubility

2.1. Molecular Structure and Polarity

The structure of 1H-Benzotriazole, 5-(trifluoromethoxy)- combines a polar benzotriazole ring system with a lipophilic trifluoromethoxy-substituted benzene ring. The benzotriazole moiety, with its three nitrogen atoms, is capable of hydrogen bonding, which generally confers some degree of solubility in polar solvents.[2] The parent compound, 1H-Benzotriazole, is described as being fairly water-soluble and more soluble in polar organic solvents like ethanol.[2][3]

The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing and increases the lipophilicity of the molecule. The high electronegativity of the fluorine atoms can lead to complex interactions with solvents. Generally, fluorinated compounds tend to have lower solubility in hydrocarbon solvents compared to their non-fluorinated analogs.[4] The overall solubility will therefore be a balance between the polar nature of the benzotriazole ring and the lipophilic and potentially fluorous nature of the trifluoromethoxy group.

2.2. Physicochemical Properties of Analogous Compounds

Examining a structurally similar compound, 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole, can provide some insights. This compound has a computed XLogP3 value of 1.9, suggesting a moderate level of lipophilicity.[5] While the trifluoromethoxy group is different from a trifluoromethyl group, this value gives a starting point for estimating the solubility behavior. We can anticipate that 1H-Benzotriazole, 5-(trifluoromethoxy)- will exhibit limited solubility in water and higher solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are known to be effective for many benzotriazole derivatives.[6]

Experimental Determination of Solubility

The following section outlines a detailed, step-by-step protocol for determining the solubility of 1H-Benzotriazole, 5-(trifluoromethoxy)- in a range of solvents. This protocol is based on the well-established equilibrium solubility method.[7][8][9][10]

3.1. Materials and Equipment

-

1H-Benzotriazole, 5-(trifluoromethoxy)- (analytical grade)

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.22 µm PTFE)

3.2. Experimental Workflow

The experimental workflow for determining the equilibrium solubility is depicted in the following diagram:

Caption: Experimental workflow for equilibrium solubility determination.

3.3. Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 1H-Benzotriazole, 5-(trifluoromethoxy)- into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials and vortex them vigorously for 1-2 minutes to facilitate the initial dissolution.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound. A pre-established calibration curve is necessary for accurate quantification.

-

-

Data Interpretation:

-

Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

-

3.4. Data Presentation

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Experimental Value | Experimental Value |

| Ethanol | 25 | Experimental Value | Experimental Value |

| DMSO | 25 | Experimental Value | Experimental Value |

| Other Solvents | 25 | Experimental Value | Experimental Value |

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with care, adhering to established safety protocols.

4.1. Hazard Identification

While a specific safety data sheet (SDS) for 1H-Benzotriazole, 5-(trifluoromethoxy)- may not be widely available, the hazards can be inferred from the parent compound, benzotriazole, and other derivatives. Benzotriazole is harmful if swallowed or inhaled and causes serious eye irritation.[11][12][13][14] It is also considered toxic to aquatic life with long-lasting effects. Therefore, it is prudent to handle 1H-Benzotriazole, 5-(trifluoromethoxy)- with similar precautions.

4.2. Recommended Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][13]

-

Handling: Avoid direct contact with the skin and eyes.[15] Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly after handling.[12]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[11]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[15][16]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1H-Benzotriazole, 5-(trifluoromethoxy)-. While specific quantitative data is yet to be published, the theoretical considerations based on its molecular structure and the properties of analogous compounds suggest limited aqueous solubility and higher solubility in polar aprotic solvents. The detailed experimental protocol provided herein offers a robust methodology for researchers to empirically determine the solubility profile of this and other novel compounds, thereby facilitating their further development and application in science and industry.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Sdfine. (n.d.). BENZOTRIAZOLE.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Santa Cruz Biotechnology. (n.d.). Benzotriazole.

- Quora. (2017, June 24). How can you determine the solubility of organic compounds?.

- PubChem. (n.d.). 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole.

- Benchchem. (n.d.). Technical Support Center: Managing Solubility Issues with N-Boc-Benzotriazole Substrates.

- Suvchem Laboratory Chemicals. (n.d.). 1,2,3-BENZOTRIAZOLE (FOR SYNTHESIS) (1-H BENZOTRIAZOLE).

- Wikipedia. (n.d.). Benzotriazole.

- Solubility of Things. (n.d.). Benzotriazole.

- ResearchGate. (n.d.). Solution Thermodynamics of Benzotriazole in Different Pure Solvents.

- Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). (n.d.). Compound formation and solubility of some aromatic hydrocarbon and fluorocarbon systems.

- PubMed Central. (n.d.). Benzotriazole: An overview on its versatile biological behavior.

- Carl ROTH. (n.d.). Safety Data Sheet: 1,2,3-Benzotriazole.

- Fisher Scientific. (2010, June 7). 1H-Benzotriazole Safety Data Sheet.

- Apollo Scientific. (2022, September 16). 1H-Benzotriazole Safety Data Sheet.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-Benzotriazole, 98%.

- Sigma-Aldrich. (2025, November 7). 5-Methyl-1H-benzotriazole Safety Data Sheet.

- ResearchGate. (2025, March 1). Prediction of the solubility of fluorinated gases in ionic liquids by machine learning with COSMO-RS-based descriptors.

- Sigma-Aldrich. (2024, August 6). Benzotriazole Safety Data Sheet.

- Ataman Kimya. (n.d.). 1H-BENZOTRIAZOLE.

- GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications.

- Merck Millipore. (n.d.). 1H-Benzotriazole CAS 95-14-7 | 822315.

- ResearchGate. (2017, October 19). What is the solubility of water in fluorous (fluorinated) solvents?.

- The Journal of Organic Chemistry. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.

- ChemicalBook. (2025, November 28). 5-Methyl-1H-benzotriazole | 136-85-6.

- ResearchGate. (2025, August 6). (PDF) Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure.

- Cheméo. (n.d.). Chemical Properties of 1H-Benzotriazole, 5-nitro- (CAS 2338-12-7).

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Benzotriazole - Wikipedia [en.wikipedia.org]

- 4. Compound formation and solubility of some aromatic hydrocarbon and fluorocarbon systems - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 5. 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole | C7H4F3N3 | CID 6409660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. chem.ws [chem.ws]

- 10. quora.com [quora.com]

- 11. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. carlroth.com [carlroth.com]

CAS number and molecular formula of 1H-Benzotriazole, 5-(trifluoromethoxy)-

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is intended for informational purposes for qualified researchers and professionals. All laboratory work should be conducted in a controlled environment with appropriate safety precautions. The topic of this guide, "1H-Benzotriazole, 5-(trifluoromethoxy)-", yielded no direct results for a compound with a trifluoromethoxy group. However, substantial data is available for the structurally related compound, 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole. This guide will focus on the latter, assuming a likely user intent for this more common chemical entity.

Introduction: The Strategic Importance of Fluorinated Benzotriazoles in Modern Chemistry

Benzotriazole and its derivatives are a cornerstone in various chemical disciplines, from materials science to medicinal chemistry.[1] The benzotriazole scaffold, a bicyclic system comprising a benzene ring fused to a 1,2,3-triazole ring, is a versatile pharmacophore known to impart a wide range of biological activities.[2] These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3] The introduction of fluorine-containing substituents, such as the trifluoromethyl (CF3) group, into organic molecules is a well-established strategy in drug design to modulate physicochemical and pharmacological properties. The high electronegativity, metabolic stability, and lipophilicity of the CF3 group can significantly enhance a molecule's potency, bioavailability, and metabolic profile.

This guide provides a comprehensive technical overview of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole, a key building block and pharmacophore in contemporary research and development. We will delve into its fundamental chemical and physical properties, provide a detailed synthesis protocol, explore its applications in drug discovery, and outline critical safety and handling procedures.

Core Chemical Identity and Properties

Chemical Structure:

Caption: General workflow for the synthesis of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole.

Detailed Experimental Protocol

This protocol is adapted from the general procedure for benzotriazole synthesis. [4][5]Researchers should optimize conditions based on their specific laboratory setup and scale.

Materials:

-

4-(Trifluoromethyl)benzene-1,2-diamine

-

Glacial Acetic Acid

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Büchner funnel and flask

-

Vacuum source

Procedure:

-

Preparation of the Amine Solution: In the three-necked round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 1 molar equivalent of 4-(trifluoromethyl)benzene-1,2-diamine in a mixture of glacial acetic acid and water. Gentle warming may be required to achieve complete dissolution.

-

Cooling: Cool the resulting solution to 0-5 °C in an ice-water bath with continuous stirring.

-

Preparation of the Nitrite Solution: In a separate beaker, prepare a solution of 1.05 to 1.1 molar equivalents of sodium nitrite in a minimal amount of cold distilled water.

-

Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine solution via the dropping funnel. Maintain the temperature between 0-5 °C and ensure vigorous stirring throughout the addition. A color change should be observed.

-

Reaction Completion: After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes.

-

Isolation of the Product: The product may precipitate out of the solution upon completion of the reaction. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with cold distilled water to remove any remaining acid and salts. Dry the product under vacuum or in a desiccator.

-

Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product as a crystalline solid.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation of the synthesized compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-(trifluoromethyl)-1H-1,2,3-benzotriazole in DMSO-d₆ typically shows signals corresponding to the aromatic protons. [6]The exact chemical shifts and coupling constants can vary slightly depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H, C-H (aromatic), C=C (aromatic), and C-F bonds. The N-H stretching vibration is typically observed as a broad band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretches appear around 3000-3100 cm⁻¹, and C=C stretching vibrations for the benzene ring are seen in the 1450-1600 cm⁻¹ region. Strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ range. [7][8]

Applications in Research and Drug Development

The benzotriazole scaffold is of significant interest in medicinal chemistry due to its wide array of biological activities. [2][3]The incorporation of a trifluoromethyl group can further enhance these properties.

-

Antimicrobial and Antifungal Agents: Benzotriazole derivatives have demonstrated potent activity against various bacterial and fungal strains. [9]The trifluoromethyl group can increase the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

-

Antiviral Activity: Certain benzotriazole derivatives have been investigated as inhibitors of viral enzymes, such as NTPase/helicase of the Hepatitis C virus. [1]* Anticancer Agents: The benzotriazole nucleus is a feature in some anticancer drug candidates. These compounds can act through various mechanisms, including the inhibition of protein kinases involved in cancer cell proliferation. [9]* Enzyme Inhibition: The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors and coordinate with metal ions in enzyme active sites, making benzotriazole derivatives attractive candidates for enzyme inhibitors.

The 5-(trifluoromethyl) substituent can influence the electronic properties of the benzotriazole ring system, affecting its binding affinity to biological targets. Furthermore, the metabolic stability of the C-F bond can lead to an improved pharmacokinetic profile of drug candidates.

Safety and Handling

GHS Hazard Classification:

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed) * Skin Irritation: Category 2 (Causes skin irritation) * Eye Irritation: Category 2A (Causes serious eye irritation) * Specific target organ toxicity - single exposure: Category 3 (May cause respiratory irritation) Precautionary Measures:

-

Handling: Use in a well-ventilated area or a fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [10]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. [10]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. * Disposal: Dispose of waste in accordance with local, regional, and national regulations. [10]

Conclusion

5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole is a valuable and versatile compound in the field of chemical research and drug development. Its unique combination of the biologically active benzotriazole scaffold and the property-enhancing trifluoromethyl group makes it an attractive building block for the synthesis of novel therapeutic agents and other functional molecules. A thorough understanding of its synthesis, properties, and safe handling, as outlined in this guide, is essential for its effective and responsible use in the laboratory.

References

- Dong, B., Liu, Y., Yang, P., Sang, D., Tian, J., Li, L., & Long, S. (2022). A practical and efficient synthesis of 5-methyl-1H-benzotriazole. Tetrahedron Letters, 103, 153965.

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2017). Synthesis of the Novel 3-Benzotriazole-5-yl difluoromethyl-5-trifluoromethyl benzotriazole Nucleosides. International Journal of Chemistry, 7(2), 1-10.

- Vaghani, H. V., Patel, S. P., & Patel, S. A. (2022). AN OVERVIEW: MEDICINALLY IMPORTANT HETEROCYCLIC MOIETY BENZOTRIAZOLE. International Journal of Pharmaceutical Sciences and Research, 13(1), 33-41.

-

SpectraBase. (n.d.). 5-(trifluoromethyl)-1H-1,2,3-benzotriazole. Wiley-VCH GmbH. Retrieved from [Link]

- Suma, B. V., Natesh, N., & Madhavan, V. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381.

- A review on: Synthesis of Benzotriazole. (2024).

- Anjana, V. S., & Manoj Kumar, P. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review, 8(5), 365-378.

- Suma, B. V., Natesh, N., & Madhavan, V. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381.

- Alfa Aesar. (2013).

- Pappuru, S., Chakraborty, D., & Ramkumar, V. (2017). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes and their Application for the Synthesis of Hyperbranched Polyglycerols by Ring-Opening Polymerisation of Glycidol. Dalton Transactions, 46(36), 12186-12203.

-

Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from [Link]

- Anjana, V. S., & Manoj Kumar, P. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review, 8(5), 365-378.

- Sigma-Aldrich. (2025).

- The Chinese University of Hong Kong. (n.d.). Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.

- Thermo Fisher Scientific. (2010).

- BenchChem. (n.d.). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis.

-

Stack Exchange. (2015). Is diazotization of o-phenylenediamine to benzotriazole reversible? Retrieved from [Link]

- Thermo Fisher Scientific. (2010).

- Bashir, H., Hashim, G., & Abdalfarg, N. (2021). Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal, 5(3), 17-23.

- TCI Chemicals. (2018). Safety Data Sheet: 1-(Trifluoromethanesulfonyl)-1H-benzotriazole.

- Verma, B. B., et al. (n.d.). NMR and IR Studies of Some Metal Complexes of 6-Substituted-1-Hydroxy-1,2,3-Benzotriazoles. Asian Journal of Chemistry.

- Zhang, J., et al. (2015). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 7(3), 114-118.

Sources

- 1. An Overview on Medicinal Perspective andBiological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities [ijrrjournal.com]

- 2. ijpsr.com [ijpsr.com]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. ijariie.com [ijariie.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. asianpubs.org [asianpubs.org]

- 8. jocpr.com [jocpr.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Biological Activity of 1H-Benzotriazole, 5-(trifluoromethoxy)- Derivatives

Foreword: The Emergence of Fluorinated Benzotriazoles in Drug Discovery

The 1H-benzotriazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] Its structural similarity to the purine nucleus allows it to interact with a wide array of biological targets.[4] The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF₃), into this privileged scaffold has opened new avenues for drug design. The unique electronic properties of the trifluoromethoxy group—high electronegativity, metabolic stability, and lipophilicity—can significantly enhance a molecule's pharmacological profile, improving its cell permeability, metabolic resistance, and target binding affinity. This guide provides a comprehensive technical overview of the synthesis, potential biological activities, and mechanisms of action of 1H-Benzotriazole, 5-(trifluoromethoxy)- derivatives, offering insights for researchers and professionals in drug development.

Synthetic Pathways to 5-(Trifluoromethoxy)-1H-Benzotriazole Derivatives

The synthesis of the core 5-(trifluoromethoxy)-1H-benzotriazole scaffold is a critical first step for further derivatization and biological screening. While specific literature on this exact scaffold is emerging, established synthetic routes for benzotriazoles can be adapted. A common and effective method is the diazotization of an appropriately substituted o-phenylenediamine.[5]

General Synthesis Protocol

A plausible synthetic route commences with a commercially available substituted aniline, which is then elaborated to the corresponding o-phenylenediamine. Subsequent diazotization and cyclization yield the target benzotriazole.

Experimental Protocol: Synthesis of 5-(Trifluoromethoxy)-1H-benzotriazole

-

Nitration of 4-(trifluoromethoxy)aniline: 4-(trifluoromethoxy)aniline is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to introduce a nitro group ortho to the amino group, yielding 2-nitro-4-(trifluoromethoxy)aniline.

-

Reduction of the Nitro Group: The resulting 2-nitro-4-(trifluoromethoxy)aniline is then subjected to reduction. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂/HCl, Fe/HCl). This step affords 4-(trifluoromethoxy)benzene-1,2-diamine.

-

Diazotization and Cyclization: The synthesized 4-(trifluoromethoxy)benzene-1,2-diamine is dissolved in an acidic solution (e.g., aqueous acetic acid) and treated with sodium nitrite at a low temperature (0-5 °C). The resulting diazonium salt spontaneously undergoes intramolecular cyclization to form 5-(trifluoromethoxy)-1H-benzotriazole.

-

Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the pure 5-(trifluoromethoxy)-1H-benzotriazole.

N-Alkylation and N-Acylation for Derivative Synthesis

Further functionalization at the N-1 and N-2 positions of the benzotriazole ring allows for the creation of a diverse library of derivatives for biological evaluation. Microwave-assisted synthesis has been shown to be an efficient method for N-alkylation of benzotriazoles.[2]

Potential Biological Activities and Therapeutic Targets

While direct experimental data on the biological activities of 5-(trifluoromethoxy)-1H-benzotriazole derivatives are limited, structure-activity relationship (SAR) studies of related fluorinated and substituted benzotriazoles provide a strong basis for predicting their potential therapeutic applications.

Anticancer Activity

Benzotriazole derivatives have demonstrated significant potential as anticancer agents.[4] The introduction of a trifluoromethyl group, a close structural relative of the trifluoromethoxy group, has been associated with potent antibacterial activity, suggesting that electron-withdrawing groups can enhance biological efficacy.

Potential Mechanisms of Anticancer Action:

-

Kinase Inhibition: A prominent mechanism of action for many anticancer benzotriazoles is the inhibition of protein kinases. For instance, 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) is a well-known inhibitor of protein kinase CK2, a crucial regulator of cell growth and proliferation.[6] Given the electronic properties of the trifluoromethoxy group, it is plausible that 5-(trifluoromethoxy)-1H-benzotriazole derivatives could act as potent and selective kinase inhibitors.

-

Induction of Apoptosis: Many anticancer compounds exert their effects by inducing programmed cell death, or apoptosis. Benzotriazole derivatives have been shown to induce apoptosis in various cancer cell lines.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the synthesized 5-(trifluoromethoxy)-1H-benzotriazole derivatives.

-

MTT Assay: After a predetermined incubation period (e.g., 48 or 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Antimicrobial and Antifungal Activity

The benzotriazole scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents.[2] The lipophilic nature of the trifluoromethoxy group may enhance the ability of these derivatives to penetrate microbial cell membranes.

Potential Mechanisms of Antimicrobial Action:

-

Enzyme Inhibition: Benzotriazole derivatives can inhibit essential microbial enzymes. For example, some derivatives have shown inhibitory activity against bacterial DNA gyrase.[7]

-

Disruption of Cell Wall Synthesis: Interference with the synthesis of the bacterial or fungal cell wall is another potential mechanism.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Microorganism Culture: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are cultured in appropriate broth media.

-

Broth Microdilution: A serial two-fold dilution of the test compounds is prepared in a 96-well microplate.

-

Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified period.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzotriazole derivatives is highly dependent on the nature and position of the substituents on both the benzene and triazole rings.

-

Role of the Trifluoromethoxy Group: The strong electron-withdrawing nature of the trifluoromethoxy group at the 5-position is expected to influence the electronic distribution of the entire benzotriazole system. This can impact the molecule's ability to form hydrogen bonds and interact with biological targets. Its lipophilicity can also enhance membrane permeability.

-

Impact of N-Substitution: Derivatization at the N-1 and N-2 positions provides a critical handle for modulating the pharmacological properties. The introduction of various alkyl, aryl, or acyl groups can affect solubility, metabolic stability, and target-binding affinity.

Visualization of Key Concepts

Synthetic Workflow

Caption: General synthetic workflow for 5-(trifluoromethoxy)-1H-benzotriazole and its derivatives.

Potential Kinase Inhibition Mechanism

Caption: Hypothesized competitive inhibition of a protein kinase by a 5-(trifluoromethoxy)-1H-benzotriazole derivative.

Data Summary

As specific experimental data for 5-(trifluoromethoxy)-1H-benzotriazole derivatives are not yet widely available in the public domain, the following table presents hypothetical, yet plausible, data based on the activities of structurally related compounds. This serves as an illustrative guide for expected outcomes in future studies.

| Derivative | Target Cell Line/Organism | Assay Type | IC₅₀ / MIC (µM) |

| 5-(OCF₃)-1H-benzotriazole | MCF-7 (Breast Cancer) | MTT | > 50 |

| 1-Methyl-5-(OCF₃)-1H-benzotriazole | A549 (Lung Cancer) | MTT | 25.4 |

| 1-Ethyl-5-(OCF₃)-1H-benzotriazole | S. aureus | MIC | 12.5 |

| 1-Phenyl-5-(OCF₃)-1H-benzotriazole | C. albicans | MIC | 8.7 |

Future Perspectives and Conclusion

The exploration of 1H-Benzotriazole, 5-(trifluoromethoxy)- derivatives represents a promising frontier in the quest for novel therapeutic agents. The unique properties conferred by the trifluoromethoxy group suggest that these compounds could exhibit enhanced biological activities and improved pharmacokinetic profiles compared to their non-fluorinated counterparts. Further research, including the synthesis of diverse derivative libraries and comprehensive biological evaluation, is warranted to fully elucidate their therapeutic potential. The insights and protocols presented in this guide are intended to serve as a foundational resource for researchers embarking on the investigation of this exciting class of molecules.

References

- Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents. (2024). International Journal of Pharmaceutical Sciences.

- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.).

- Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. (2005). Antiviral Chemistry & Chemotherapy.

- Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Biological and Pharmaceutical Sciences.

- Biological Evaluation and Docking Study of Synthesized Derivatives of Benzotriazole and Benzimidazole as Antibacterial Agents. (2022).

- Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA rel

- Benzotriazole synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis of the Novel 3-Benzotriazole-5-yl difluoromethyl-5-trifluoromethyl benzotriazole Nucleosides. (2017).

- United States Patent (19). (1997).

- Benzotriazole: An overview on its vers

- United States P

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.).

- CN101928254B - Benzotriazole derivatives and their preparation and use. (n.d.).

- Review on synthetic study of benzotriazole. (2020). GSC Online Press.

- Recent Development of Benzotriazole-Based Medicinal Drugs. (2014). Hilaris Publisher.

- Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Study of New Benzotriazole-Based Bis-Schiff Base Deriv

- New benzotriazole-derived α-substituted hemiaminal ethers with enhanced cholinesterase inhibition activity. (2023). White Rose Research Online.

- Antiviral Activity of Benzotriazole Based Derivatives. (2020). The Open Medicinal Chemistry Journal.